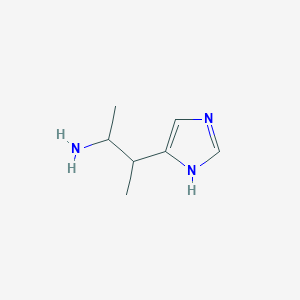

3-(1H-imidazol-5-yl)butan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

S-β-ジメチルヒスタミン-R-αは、新規かつ高効力のヒスタミンH3受容体アゴニストです。

準備方法

S-β-ジメチルヒスタミン-R-αの合成は、神経伝達物質ヒスタミンの構造変化から始まるいくつかのステップを含みます。選択した合成経路に応じて、α、β-ジメチルヒスタミンの混合物が、対応する純粋な光学異性体とともに生成されます。 化合物の絶対配置は、臭素の異常分散を用いたジヒドロ臭化物のX線構造解析によって決定されます 。 エリトロ-α、β-ジメチルヒスタミンの両方のエナンチオマーの光学純度は、アミンを® -2-メトキシ-2-フェニルアセチルクロリドでアシル化した後の1HNMR調査によって確認されます 。

化学反応の分析

S-β-ジメチルヒスタミン-R-αは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬や条件には、X線構造解析のための臭素と、アシル化のための® -2-メトキシ-2-フェニルアセチルクロリドが含まれます 。 これらの反応から生成される主な生成物は、化合物の純粋な光学異性体であり、H3受容体に対するアゴニスト活性が異なるレベルを示します 。

科学研究への応用

S-β-ジメチルヒスタミン-R-αは、幅広い科学研究への応用があります。その高い効力と選択性により、主にヒスタミンH3受容体の研究に使用されています。 この化合物は、神経伝達、睡眠調節、食欲調節など、さまざまな生理学的プロセスに関与するH3受容体を標的とした新しい薬物の開発に、医薬品化学で利用されてきました 。 さらに、新しい治療薬や研究ツールの開発に、生物学や産業で応用されています 。

科学的研究の応用

Pharmacological Research

3-(1H-imidazol-5-yl)butan-2-amine is primarily studied for its role as an agonist for histamine receptors, specifically H3 and H4 receptors. Its ability to modulate these receptors makes it a candidate for treating various central nervous system (CNS) disorders.

Case Study: CNS Disorders

Research indicates that imbutamine can influence neurotransmitter release and has potential therapeutic effects in conditions such as Alzheimer's disease and Parkinson's disease. For instance, a study demonstrated that imbutamine showed promising results in modulating receptor activity linked to cognitive functions .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In vitro studies have shown that imbutamine exhibits activity against certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study: Antimicrobial Efficacy

A study reported that derivatives of imbutamine were synthesized and tested against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects on bacterial growth .

Biochemical Applications

Imbutamine's structure allows it to interact with various enzymes and receptors, making it useful in biochemical assays. It serves as a valuable tool in studying enzyme kinetics and receptor-ligand interactions.

Data Table: Enzyme Inhibition Studies

作用機序

S-β-ジメチルヒスタミン-R-αの作用機序は、ヒスタミンH3受容体との相互作用を伴います。アゴニストとして、これらの受容体に結合して活性化し、さまざまな生理学的効果をもたらします。 関与する分子標的と経路には、神経伝達物質の放出の調節と、脳におけるヒスタミンレベルの調節が含まれます 。

類似化合物との比較

S-β-ジメチルヒスタミン-R-αは、ヒスタミンH3受容体に対するその高い効力と選択性により、他の類似化合物とは異なります。 類似の化合物には、α-メチルヒスタミンやその他のメチル化ヒスタミン誘導体があり、これらもH3受容体アゴニストとして作用しますが、効力と選択性のレベルは異なります 。 S-β-ジメチルヒスタミン-R-αの優れた受容体選択性は、科学研究や創薬における貴重なツールとなっています 。

生物活性

3-(1H-imidazol-5-yl)butan-2-amine, also known as a derivative of imidazole, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.

This compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₄N₄

- Molecular Weight : 154.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to modulate neurotransmitter systems and may exhibit effects on:

- Serotonin Receptors : Potential influence on mood and anxiety regulation.

- Histamine Receptors : Possible antihistaminic properties.

The compound's imidazole ring allows it to mimic biological structures, facilitating interactions with protein targets in cellular pathways.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 µg/mL |

| Cryptococcus neoformans | 8 µg/mL |

In a study involving a library of imidazole derivatives, compounds closely related to this compound were found to inhibit MRSA growth effectively, with some analogues achieving MIC values as low as 0.25 µg/mL without exhibiting cytotoxicity towards human cells .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound were evaluated using human embryonic kidney cells (HEK293). The results indicated that while some derivatives showed cytotoxic potential, the more active anti-MRSA compounds displayed minimal toxicity at concentrations up to 32 µg/mL .

Study on Antimicrobial Efficacy

In a comprehensive screening campaign, researchers synthesized and evaluated a series of imidazole derivatives, including this compound. The study highlighted:

- Compound Synthesis : Utilized the Van Leusen three-component reaction for efficient synthesis.

- Biological Evaluation : Identified several analogues with significant anti-MRSA activity while maintaining low cytotoxicity.

These findings suggest that modifications to the imidazole structure can enhance antimicrobial efficacy while reducing adverse effects .

Neuropharmacological Assessment

Another investigation focused on the neuropharmacological effects of imidazole derivatives, including this compound. The study assessed its potential as an anxiolytic agent through behavioral assays in rodent models. Preliminary results indicated that the compound may exert anxiolytic-like effects, warranting further exploration into its utility in treating anxiety disorders .

特性

CAS番号 |

127607-85-6 |

|---|---|

分子式 |

C7H13N3 |

分子量 |

139.20 g/mol |

IUPAC名 |

3-(1H-imidazol-5-yl)butan-2-amine |

InChI |

InChI=1S/C7H13N3/c1-5(6(2)8)7-3-9-4-10-7/h3-6H,8H2,1-2H3,(H,9,10) |

InChIキー |

QQTWSOMOTYJIQP-UHFFFAOYSA-N |

SMILES |

CC(C1=CN=CN1)C(C)N |

正規SMILES |

CC(C1=CN=CN1)C(C)N |

同義語 |

alpha,beta-dimethylhistamine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。